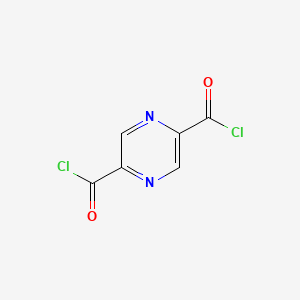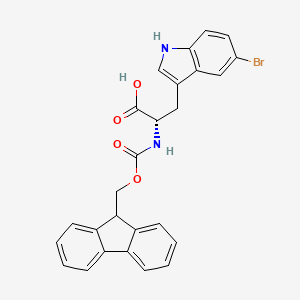
5-Bromo-N-Fmoc-L-tryptophan
描述
5-Bromo-N-Fmoc-L-tryptophan: is a derivative of the amino acid tryptophan, where the hydrogen atom at the 5th position of the indole ring is replaced by a bromine atom, and the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This compound is significant in peptide synthesis and various biochemical applications due to its unique properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions:
The synthesis of 5-Bromo-N-Fmoc-L-tryptophan typically involves the bromination of N-Fmoc-L-tryptophan. The process can be summarized as follows:
Bromination: N-Fmoc-L-tryptophan is dissolved in a suitable solvent such as acetic acid or dichloromethane. Bromine or a brominating agent like N-bromosuccinimide (NBS) is added to the solution. The reaction is carried out at a controlled temperature to ensure selective bromination at the 5th position of the indole ring.
Purification: The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product, this compound.
Industrial Production Methods:
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:
Large-scale bromination: Using industrial reactors to handle larger volumes of reactants.
Automated purification: Employing automated chromatography systems for efficient purification.
Quality control: Implementing rigorous quality control measures to ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions:
5-Bromo-N-Fmoc-L-tryptophan undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The indole ring can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group for further reactions.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or thiols in the presence of a base.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Deprotection: Typically performed with 20% piperidine in dimethylformamide (DMF).
Major Products:
Substitution Products: Depending on the nucleophile used, products like 5-azido-N-Fmoc-L-tryptophan or 5-thio-N-Fmoc-L-tryptophan.
Oxidation Products: Oxidized derivatives of the indole ring.
Reduction Products: Reduced derivatives of the indole ring.
Deprotected Product: N-Fmoc-L-tryptophan without the Fmoc group.
科学研究应用
Chemistry:
5-Bromo-N-Fmoc-L-tryptophan is used in the synthesis of complex peptides and proteins. Its bromine atom allows for selective functionalization, making it a valuable building block in organic synthesis.
Biology:
In biological research, this compound is used to study protein interactions and functions. The Fmoc group protects the amino group during peptide synthesis, ensuring the correct sequence and structure of the synthesized peptides.
Medicine:
This compound has potential applications in drug development, particularly in designing peptide-based therapeutics. Its unique properties allow for the creation of peptides with enhanced stability and bioactivity.
Industry:
In the pharmaceutical and biotechnology industries, this compound is used in the large-scale synthesis of peptides and proteins for therapeutic and diagnostic purposes.
作用机制
The mechanism of action of 5-Bromo-N-Fmoc-L-tryptophan involves its incorporation into peptides and proteins. The bromine atom can participate in various interactions, such as halogen bonding, which can influence the structure and function of the resulting peptides. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions and ensuring the correct assembly of the peptide chain.
相似化合物的比较
5-Bromo-L-tryptophan: Similar to 5-Bromo-N-Fmoc-L-tryptophan but without the Fmoc protecting group.
N-Fmoc-L-tryptophan: Lacks the bromine atom at the 5th position.
Other Bromotryptophans: Compounds like 6-Bromo-L-tryptophan and 7-Bromo-L-tryptophan, which have bromine atoms at different positions on the indole ring.
Uniqueness:
This compound is unique due to the presence of both the bromine atom and the Fmoc protecting group. This combination allows for selective functionalization and protection during peptide synthesis, making it a versatile and valuable compound in various scientific and industrial applications.
属性
IUPAC Name |
(2S)-3-(5-bromo-1H-indol-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21BrN2O4/c27-16-9-10-23-21(12-16)15(13-28-23)11-24(25(30)31)29-26(32)33-14-22-19-7-3-1-5-17(19)18-6-2-4-8-20(18)22/h1-10,12-13,22,24,28H,11,14H2,(H,29,32)(H,30,31)/t24-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAIIUHJPRPJYHV-DEOSSOPVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C=C(C=C5)Br)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CNC5=C4C=C(C=C5)Br)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


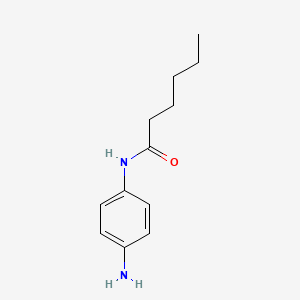
![4-{2-[(2,4-Dibromo-6-methylphenoxy)acetyl]hydrazino}-4-oxobutanoic acid](/img/structure/B3138488.png)
![4-Oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine-2,5-dicarboxylic acid diethyl ester](/img/structure/B3138499.png)
![6-Methyl-3-{[(thiophen-2-ylmethyl)-amino]-methyl}-1H-quinolin-2-one](/img/structure/B3138507.png)
![(4-Hydroxymethyl-[1,2,3]triazol-1-yl)-acetic acid](/img/structure/B3138514.png)

![N-[3-(4-tert-Butyl-benzoyl)-5-methyl-thiophen-2-yl]-2-chloro-acetamide](/img/structure/B3138526.png)
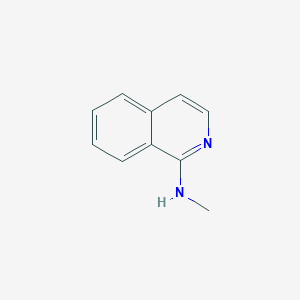
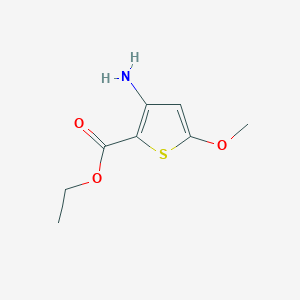
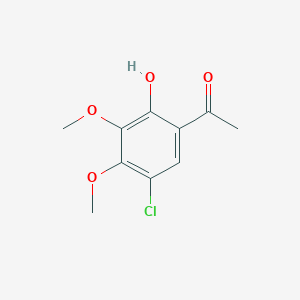
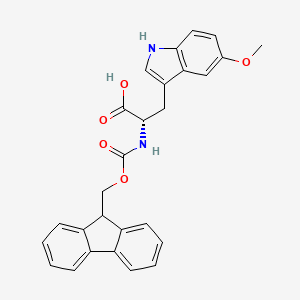
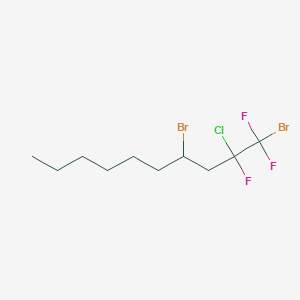
![N-benzyl-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B3138558.png)
